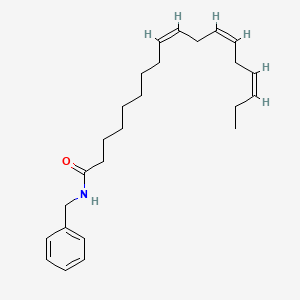

N-benzyl-9Z,12Z,15Z-octadecatrienamide

Descripción general

Descripción

N-Benzyl-9Z,12Z,15Z-octadecatrienamide (CAS: 883715-18-2) is a macamide, a class of bioactive alkylamides uniquely found in Lepidium meyenii (Maca). Its molecular formula is C₂₅H₃₇NO (MW: 367.57 g/mol), featuring an 18-carbon polyunsaturated fatty acid chain with three cis-configured double bonds at positions 9, 12, and 15, conjugated to a benzylamine moiety via an amide bond . This compound is recognized as a key phytochemical marker in Maca, contributing to its purported health benefits, including anti-fatigue, antioxidant, and neuroprotective activities .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La N-bencilinolenamida se puede sintetizar mediante la reacción de bencilamina con anhídrido de ácido linolénico. La reacción normalmente implica los siguientes pasos:

Reacción de acilación: La bencilamina reacciona con el anhídrido de ácido linolénico en presencia de un catalizador como la N,N'-diciclohexilcarbodiimida (DCC) y la 4-dimetilaminopiridina (DMAP) para formar N-bencilinolenamida.

Purificación: El producto bruto se purifica mediante cromatografía en columna para obtener el compuesto puro.

Métodos de producción industrial

La producción industrial de N-bencilinolenamida implica rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, utilizando a menudo sistemas automatizados para el control de la reacción y el aislamiento del producto. Las condiciones de reacción se controlan cuidadosamente para evitar la degradación de la parte sensible del ácido linolénico.

Análisis De Reacciones Químicas

Tipos de reacciones

La N-bencilinolenamida experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar epóxidos o derivados hidroxilados.

Reducción: Las reacciones de reducción pueden convertir los dobles enlaces en la parte del ácido linolénico en enlaces simples.

Sustitución: La N-bencilinolenamida puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo bencilo.

Reactivos y condiciones comunes

Oxidación: Reactivos como el ácido m-cloroperbenzoico (m-CPBA) para la epoxidación o el tetróxido de osmio (OsO4) para la dihidroxilación.

Reducción: Catalizadores como paladio sobre carbón (Pd/C) en presencia de gas hidrógeno (H2).

Sustitución: Nucleófilos como la azida de sodio (NaN3) o los tioles (R-SH) en condiciones suaves.

Productos principales

Oxidación: Epóxidos y dioles.

Reducción: Amidas saturadas.

Sustitución: Azidas o tioéteres.

Aplicaciones Científicas De Investigación

La N-bencilinolenamida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de las amidas de ácidos grasos y sus derivados.

Biología: Se investiga su papel en la modulación de las vías biológicas, particularmente las que implican a la FAAH.

Medicina: Se explora su potencial efecto terapéutico en el tratamiento de la inflamación, el dolor y las enfermedades neurodegenerativas.

Mecanismo De Acción

La N-bencilinolenamida ejerce sus efectos principalmente inhibiendo la hidrolasa de amida de ácido graso (FAAH), una enzima responsable de la degradación de las amidas de ácidos grasos. Al inhibir la FAAH, la N-bencilinolenamida aumenta los niveles de amidas de ácidos grasos endógenas, lo que puede modular diversos procesos fisiológicos como la percepción del dolor, la inflamación y la neuroprotección . Los objetivos moleculares incluyen los receptores cannabinoides y los canales de potencial transitorio (TRP), que están implicados en las vías del dolor y la inflamación.

Comparación Con Compuestos Similares

Macamides share a core structure of fatty acid amides but differ in chain length, saturation, and substituents. Below is a comparative analysis of N-benzyl-9Z,12Z,15Z-octadecatrienamide with structurally related analogs:

Structural Variations

Pharmacological and Physicochemical Properties

- Bioactivity: this compound exhibits superior antioxidant and anti-fatigue effects compared to saturated analogs like N-benzylhexadecanamide, likely due to enhanced membrane interaction via its triple unsaturation .

- Analytical Behavior :

- Stability and Solubility :

Distribution in Maca Varieties

- This compound is most abundant in yellow and purple Maca (0.23–0.29% of dry weight), while black Maca contains significantly lower levels (0.15%) .

- Methoxy-substituted analogs are rarer and often linked to specific phenotypes or processing methods .

Commercial and Research Relevance

Actividad Biológica

N-benzyl-9Z,12Z,15Z-octadecatrienamide (NBDOT) is a compound derived from the maca plant (Lepidium meyenii) and has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

This compound is a fatty acid amide with the molecular formula and a molecular weight of 393.57 g/mol. It is characterized by a long hydrophobic carbon chain and an amide functional group, which contribute to its biological activity.

Structure

The structure of NBDOT can be represented as follows:

NBDOT has been identified as a fatty acid amide hydrolase (FAAH) inhibitor , which plays a crucial role in the endocannabinoid system. By inhibiting FAAH, NBDOT increases the levels of anandamide, an endocannabinoid that modulates pain and inflammation pathways. Additionally, NBDOT exhibits submicromolar binding affinity for the cannabinoid CB1 receptor with a Ki value of 0.48 μM and demonstrates weak inhibition of FAAH with an IC50 of 4 μM.

Pharmacological Effects

- Anti-Inflammatory Activity : NBDOT has shown potential in reducing inflammation through its action on the endocannabinoid system.

- Analgesic Effects : The compound may alleviate pain by enhancing anandamide signaling.

- Hormonal Modulation : Studies indicate that NBDOT promotes testosterone secretion in Leydig cells by influencing cyclophilin D (CypD) activity, which is essential for mitochondrial cholesterol transport .

Study 1: Leydig Cell Function

A study explored the effects of NBDOT on mouse Leydig cells (TM3). The results indicated that NBDOT enhances testosterone production by modulating CypD activity, suggesting its potential role in male reproductive health.

Study 2: Maca Extracts

Research profiling macamides in maca tubers revealed that NBDOT contributes to the overall bioactivity of maca extracts. The study utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to quantify NBDOT levels in various maca phenotypes .

Data Table: Biological Activities of this compound

Pharmacokinetics and Bioavailability

The pharmacokinetics of NBDOT are still under investigation. However, factors such as solubility and metabolic stability are critical for its bioavailability and therapeutic efficacy. Current research suggests that environmental conditions can significantly influence these properties .

Q & A

Q. Basic: What validated analytical methods are recommended for quantifying N-benzyl-9Z,12Z,15Z-octadecatrienamide in plant extracts?

Answer:

High-performance liquid chromatography (HPLC) coupled with UV or evaporative light scattering detection (ELSD) is the gold standard. For example, macamides in Lepidium meyenii (maca) extracts were quantified using a C18 column with a mobile phase of acetonitrile/water (80:20 v/v) and a flow rate of 1.0 mL/min, achieving a retention time of 18.872 min for macamide B . Infrared (IR) and UV spectroscopy can supplement identification by confirming functional groups (e.g., amide bonds) and conjugated double bonds .

Q. Basic: How does solvent selection impact the extraction efficiency of this compound from maca?

Answer:

Non-polar to moderately polar solvents (e.g., ethanol, ethyl acetate) yield higher extraction efficiency due to the compound’s lipophilic nature. Water extracts fail to recover detectable amounts, as demonstrated in maca root studies where ethanol and ultrasound-assisted (UA) extracts contained 0.12–0.15 mg/g macamide B, while water extracts showed none . Optimization should include solvent polarity, temperature, and extraction time.

Q. Advanced: What strategies resolve contradictions in biosynthetic pathway studies of polyunsaturated alkylamides like this compound?

Answer:

Deuterium-labeled precursor feeding combined with GC-MS analysis can track biosynthetic routes. For example, deuterium-labeled 10Z,13Z,16Z-19:acid and 11Z,14Z,17Z-20:acid were incorporated into alkatriene products in Erannis bajaria, while 9Z,12Z,15Z-18:acid showed no incorporation, suggesting alternative pathways (e.g., chain elongation/desaturation over direct reduction) . Statistical validation of incorporation rates and isotopic tracing in controlled systems are critical.

Q. Advanced: How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

Answer:

Comparative NMR and bioactivity assays of analogs like N-(3-methoxybenzyl)-9Z,12Z,15Z-octadecatrienamide and oxidized derivatives (e.g., N-benzyl-9-oxo-10E,12Z,15Z-octadecatrienamide) reveal substituent effects. For instance, methoxy groups enhance polarity and may alter receptor binding, while keto modifications reduce bioactivity . Computational docking and in vitro assays (e.g., antioxidant DPPH/ABTS tests) should complement structural data .

Q. Advanced: What challenges arise in synthesizing this compound, and how are they mitigated?

Answer:

Key challenges include maintaining Z-stereochemistry during amide coupling and achieving high purity. Methods like Schlenk techniques under inert atmospheres prevent oxidation of polyunsaturated chains. Purification via silica gel chromatography or preparative HPLC (using C18 columns) improves yield (≥98% purity) . Reaction monitoring by TLC or LC-MS ensures intermediate stability.

Q. Basic: What spectroscopic techniques are essential for structural elucidation of this compound?

Answer:

NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm benzyl and triene motifs (e.g., δ 7.2–7.4 ppm for benzyl protons; δ 5.3–5.5 ppm for Z-olefins) .

MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 367.57 for C25H37NO) .

IR : Peaks at ~1650 cm<sup>−1</sup> (amide C=O) and ~3300 cm<sup>−1</sup> (N-H stretch) .

Q. Advanced: How do experimental models assess the bioactivity of this compound?

Answer:

- Antioxidant assays : DPPH/ABTS radical scavenging and lipid peroxidation inhibition in cell-free systems .

- Cellular models : Muscle cell protection studies using C2C12 myoblasts under oxidative stress, measuring viability (MTT assay) and ROS levels (DCFH-DA probe) .

- Molecular targets : Competitive binding assays with cannabinoid receptors (CB1/CB2) due to structural similarity to endocannabinoids .

Q. Basic: What quality control criteria ensure batch consistency of this compound in research?

Answer:

Propiedades

IUPAC Name |

(9Z,12Z,15Z)-N-benzyloctadeca-9,12,15-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22-23H2,1H3,(H,26,27)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMMYRWIEZCYDK-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883715-18-2 | |

| Record name | N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883715182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BENZYL-(9Z,12Z,15Z)-OCTADECATRIENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60D4QDV5QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.